![molecular formula C24H49NO4 B14214015 Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 796086-32-3](/img/structure/B14214015.png)
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid with a suitable amine under controlled conditions to form the amide bond. The hydroxyl groups are introduced through subsequent reactions, such as hydroxylation, using specific reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Applications De Recherche Scientifique
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide, 6-hydroxy-N-(2-hydroxyethyl)-: This compound has a shorter hydrocarbon chain and different hydroxyl group positioning.
Hexanamide, 6-azido-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-: This compound contains an azido group, which imparts different reactivity and applications.
Uniqueness
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is unique due to its specific combination of functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
796086-32-3 |
|---|---|
Formule moléculaire |
C24H49NO4 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
N-(1,3-dihydroxyoctadecan-2-yl)-6-hydroxyhexanamide |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23(28)22(21-27)25-24(29)19-16-14-17-20-26/h22-23,26-28H,2-21H2,1H3,(H,25,29) |
Clé InChI |
JGUIHMBSWAKRSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


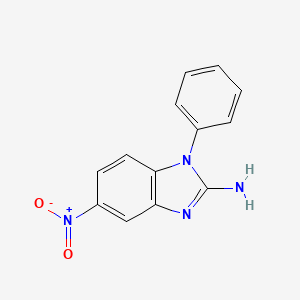
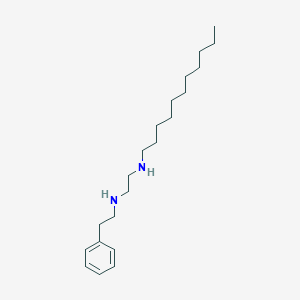
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
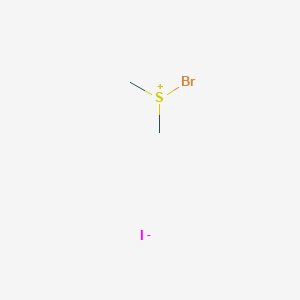

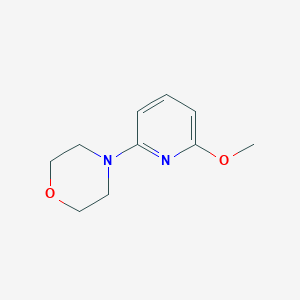

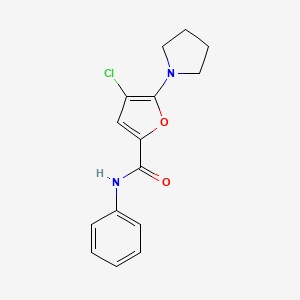
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
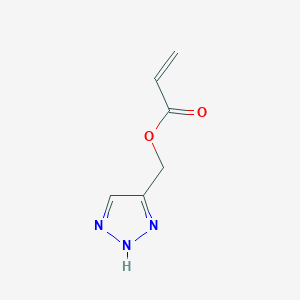
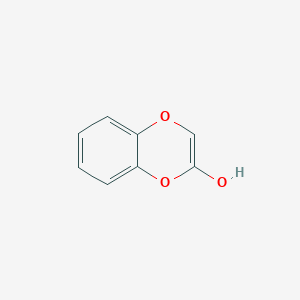
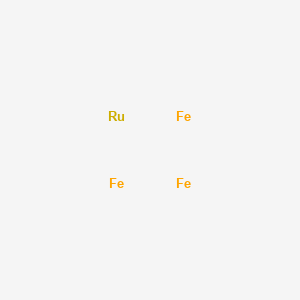

![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
